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A comprehensive analysis of in vitro studies reveals that HIV-1 strains resistant to the CCR5

antagonist Maraviroc generally do not exhibit cross-resistance to Aplaviroc. This phenomenon

is attributed to the distinct conformational changes induced in the CCR5 co-receptor by each

drug, leading to a narrow resistance profile for Maraviroc-resistant variants.

Maraviroc, a cornerstone of antiretroviral therapy for individuals with CCR5-tropic HIV-1,

functions by binding to a transmembrane pocket of the CCR5 co-receptor, inducing a

conformational change that prevents the viral envelope protein gp120 from engaging with it for

viral entry.[1][2] Resistance to Maraviroc can emerge through two primary mechanisms: a

switch in co-receptor usage from CCR5 to CXCR4, or the development of the ability to utilize

the drug-bound conformation of CCR5 for entry.[2][3] It is this latter mechanism that has been

the focus of studies on cross-resistance.

Research has demonstrated that Maraviroc-resistant HIV-1, capable of using the Maraviroc-

bound CCR5 receptor, often remains susceptible to other CCR5 antagonists, including

Aplaviroc.[4][5][6][7] This suggests that the conformational state of CCR5 when bound to

Maraviroc is different from its conformation when bound to Aplaviroc.[6] Consequently, viral

envelopes that have adapted to recognize the Maraviroc-CCR5 complex are unable to

efficiently use the Aplaviroc-CCR5 complex for cell entry.[5][8]

A key study investigating a Maraviroc-resistant HIV-1 strain found that while it exhibited high-

level resistance to Maraviroc, it remained sensitive to Aplaviroc, Vicriviroc, and other CCR5
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antagonists.[4][7][9] The mechanism for this narrow cross-resistance profile was linked to the

virus's dependence on both the N-terminus and the extracellular loops (ECLs) of the drug-

modified CCR5.[4][5][7][9] Viruses that demonstrate broad cross-resistance tend to rely more

heavily on interactions with the N-terminus of CCR5, which is less affected by the binding of

different antagonists. In contrast, viruses with narrow cross-resistance profiles, such as the one

studied, require specific antagonist-induced changes in the ECLs for entry.[4][5][8]

Mutations in the V3 loop of the HIV-1 gp120 envelope protein are critical in conferring

Maraviroc resistance.[2][4][7] These mutations allow the virus to recognize and utilize the

Maraviroc-bound CCR5 co-receptor. However, these same mutations do not confer the ability

to utilize the Aplaviroc-bound receptor, highlighting the specificity of the resistance

mechanism.[6]

Quantitative Analysis of Cross-Resistance
The following table summarizes the susceptibility of a Maraviroc-resistant HIV-1 envelope clone

(from patient 6061, day 224) to Maraviroc and Aplaviroc compared to its pre-treatment (day 1)

counterpart. The data is presented as the concentration of the drug required to inhibit 50% of

viral replication (IC50) and the maximal percent inhibition (MPI).

Envelope
Clone

Drug IC50 (nM)

Maximal
Percent
Inhibition
(MPI)

Fold Change
in IC50

Day 1 (Pre-

treatment)
Maraviroc 1.0 >95% -

Day 224 (Post-

treatment)
Maraviroc >10,000 <10% >10,000

Day 1 (Pre-

treatment)
Aplaviroc 2.0 >95% -

Day 224 (Post-

treatment)
Aplaviroc 3.0 >95% 1.5

Data synthesized from figures in Tilton et al., J. Virol. 2010.[4][7][8]
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Experimental Protocols
Phenotypic Drug Susceptibility Assays

The susceptibility of HIV-1 envelope clones to CCR5 antagonists was determined using a

single-round viral entry assay.

Generation of Pseudoviruses: Pseudoviruses capable of a single round of replication were

produced by co-transfecting 293T cells with a plasmid encoding the HIV-1 envelope gene of

interest and a plasmid encoding an envelope-deficient HIV-1 provirus that contains a

luciferase reporter gene.

Cell Culture: NP2/CD4/CCR5 cells, which are human glioma cells engineered to express

human CD4 and CCR5, were used as target cells.

Infection and Drug Treatment: Target cells were plated in 96-well plates. The following day,

the cells were pre-incubated with serial dilutions of Maraviroc or Aplaviroc for one hour at

37°C. Pseudoviruses were then added to the wells.

Luciferase Assay: After 48-72 hours of incubation, the cells were lysed, and luciferase

activity was measured using a luminometer. The reduction in luciferase activity in the

presence of the drug compared to the no-drug control was used to calculate the percentage

of inhibition.

Data Analysis: The IC50 values were calculated as the concentration of the drug that

resulted in a 50% reduction in luciferase activity. The maximal percent inhibition (MPI) was

determined as the plateau of the dose-response curve at the highest drug concentrations.

Signaling Pathways and Resistance Mechanism
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Caption: Mechanism of HIV-1 entry, inhibition by CCR5 antagonists, and Maraviroc resistance.
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Conclusion
The available data strongly indicate that Maraviroc-resistant HIV-1, which develops the ability to

utilize the drug-bound CCR5 co-receptor, does not typically exhibit cross-resistance to

Aplaviroc. This is a critical consideration for sequential or combination therapies involving

CCR5 antagonists. The narrow resistance profile of Maraviroc is a consequence of the specific

interactions between the resistant viral envelope and the unique conformation of the CCR5 co-

receptor when bound to Maraviroc. These findings underscore the importance of understanding

the molecular mechanisms of drug resistance to optimize antiretroviral treatment strategies.
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To cite this document: BenchChem. [Maraviroc-Resistant HIV-1 Exhibits Narrow Cross-
Resistance to Aplaviroc, Retaining Susceptibility]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1665140#cross-resistance-of-maraviroc-
resistant-hiv-1-to-aplaviroc]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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